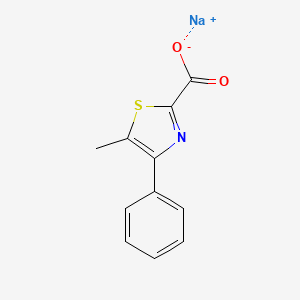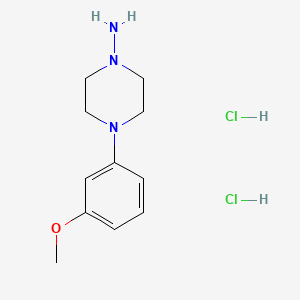
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride typically involves the reaction of 3-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazin-1-aminedihydrochloride
- 4-(4-Methoxyphenyl)piperazin-1-aminedihydrochloride
- 4-(3-Methoxyphenyl)piperazine
Uniqueness
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and interactions with molecular targets.
Properties
Molecular Formula |
C11H19Cl2N3O |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-11-4-2-3-10(9-11)13-5-7-14(12)8-6-13;;/h2-4,9H,5-8,12H2,1H3;2*1H |
InChI Key |
LCEYOTOFUSXLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


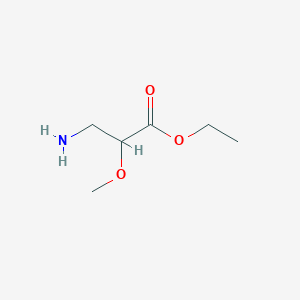
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)

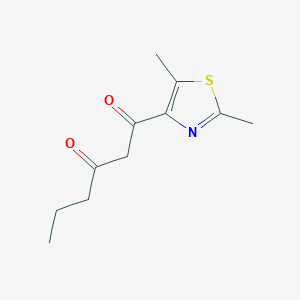
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
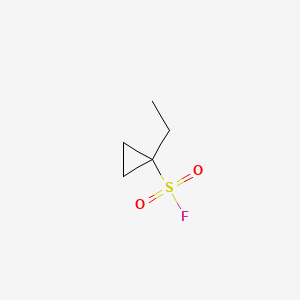
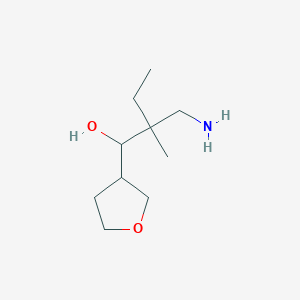
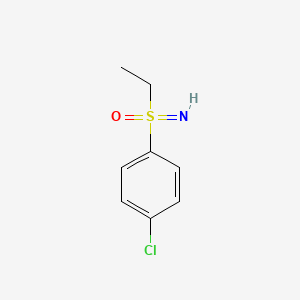
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
